Product packaging for 2,2'-Dithiobis(benzothiazole)(Cat. No.:CAS No. 120-78-5)

2,2'-Dithiobis(benzothiazole)

Cat. No.: B116540
CAS No.: 120-78-5
M. Wt: 332.5 g/mol
InChI Key: AFZSMODLJJCVPP-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemistry

Benzothiazole, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, and its derivatives are of considerable importance in modern chemistry. nih.govjchemrev.com These compounds exhibit a wide array of biological activities and are integral to the development of new therapeutic agents. nih.govijsrst.com The structural diversity of benzothiazole analogues allows for a broad spectrum of pharmacological applications, including their use as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents. nih.govresearchgate.net

The benzothiazole scaffold is a key building block in medicinal chemistry, with many derivatives finding clinical use. jchemrev.comresearchgate.net Researchers are actively exploring new synthetic routes and modifications to the benzothiazole structure to enhance its therapeutic properties and develop novel drugs for a variety of diseases. jchemrev.comijsrst.com Beyond medicine, benzothiazole derivatives are also utilized in industrial applications, such as in the synthesis of dyes. chemicalbook.com

Overview of Research Trajectories for 2,2'-Dithiobis(benzothiazole)

2,2'-Dithiobis(benzothiazole), also known as MBTS, is a prominent derivative of benzothiazole that has garnered significant research interest. chemicalbook.comsmolecule.com Historically, research has been heavily focused on its application as a vulcanization accelerator in the rubber industry. smolecule.comchemdad.cominnospk.com This is due to its ability to improve the mechanical properties of rubber, such as strength, elasticity, and durability, by facilitating the cross-linking of polymer chains. chemicalbook.cominnospk.comchembroad.com

Current research trajectories are expanding beyond its traditional use. There is growing interest in its role as a corrosion inhibitor for metals like carbon steel and zinc in acidic environments. deswater.comekb.egekb.eg Studies are investigating its mechanism of action, which involves the adsorption of the molecule onto the metal surface, forming a protective film. deswater.comekb.eg Furthermore, its potential as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals is an active area of investigation. chemicalbook.comchemicalbook.com More recent research has also begun to explore its photochemical reaction dynamics and potential applications in fields like mechanistic synthetic chemistry. researchgate.net The environmental impact and the development of greener synthesis methods for MBTS are also emerging as important research areas. asianpubs.orgtandfonline.comnbinno.com

Chemical and Physical Properties of 2,2'-Dithiobis(benzothiazole)

2,2'-Dithiobis(benzothiazole) is an organic disulfide with the chemical formula C₁₄H₈N₂S₄. smolecule.comncats.io It appears as a pale yellow to cream-colored crystalline powder. chemdad.comdrugfuture.comnih.gov Key properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
CAS Number 120-78-5
Molecular Weight 332.49 g/mol
Melting Point 177-180 °C (literature)
Boiling Point 532.5±33.0 °C (Predicted)
Density 1.5 g/cm³
Water Solubility Insoluble (<0.1 mg/mL at 21 °C)
Appearance Pale yellow to cream powder

Data sourced from multiple references. chemdad.cominnospk.comncats.iodrugfuture.comnih.govchemicalbook.comsigmaaldrich.com

Synthesis of 2,2'-Dithiobis(benzothiazole)

The primary and most common method for synthesizing 2,2'-Dithiobis(benzothiazole) is through the oxidation of 2-mercaptobenzothiazole (B37678) (MBT). asianpubs.orgdrugfuture.com Various oxidizing agents can be employed in this process, which is often carried out in an aqueous solution. chemicalbook.comasianpubs.org

Common synthesis routes include:

Oxidation with Sodium Hypochlorite or Chlorine: An aqueous solution of sodium mercaptobenzothiazole can be oxidized with chlorine or sodium hypochlorite. smolecule.comgoogle.com The use of surfactants may be required to control the particle size of the resulting product. google.com

Oxidation using Sulfuric Acid and Sodium Nitrite: This method is noted for its efficiency but raises environmental concerns due to waste generation. smolecule.com

Hydrogen Peroxide Oxidation: This method offers a greener alternative, using hydrogen peroxide as the oxidant, often in the presence of a catalyst. tandfonline.com

Photochemical Methods: Research has explored the use of photochemical methods for the synthesis of MBTS. smolecule.com

Microwave-Assisted Synthesis: A rapid and efficient green chemistry approach involves the use of microwave irradiation to facilitate the oxidation of MBT with hydrogen peroxide in water, significantly reducing reaction times. tandfonline.com

For pharmaceutical applications that require higher purity and a melting point above 180°C, refined 2-mercaptobenzothiazole is used as the starting material. chemicalbook.comasianpubs.org

Applications of 2,2'-Dithiobis(benzothiazole)

In Rubber Vulcanization

The most significant application of 2,2'-Dithiobis(benzothiazole) is as a primary vulcanization accelerator in the rubber industry. chemicalbook.comchemdad.cominnospk.com It is effective for natural rubber and various synthetic rubbers like styrene-butadiene rubber (SBR) and nitrile rubber (NBR). innospk.comchembroad.com

Mechanism of Action: MBTS promotes the formation of cross-links between polymer chains during vulcanization, a process that enhances the mechanical properties of the rubber. innospk.comchembroad.com

Advantages: It provides a fast cure rate and good scorch safety, which prevents premature vulcanization during processing. innospk.comchembroad.com This allows for shorter processing times and higher production efficiency. chembroad.com It also imparts good aging resistance to the rubber products. chembroad.com

Applications: It is widely used in the manufacturing of tires, hoses, conveyor belts, cables, and rubber footwear. chemicalbook.cominnospk.com

As a Corrosion Inhibitor

Recent research has highlighted the effectiveness of 2,2'-Dithiobis(benzothiazole) and its derivatives as corrosion inhibitors for various metals, particularly in acidic media. chemicalbook.comdeswater.com

Mechanism: The benzothiazole molecule, containing sulfur and nitrogen atoms with lone pairs of electrons, can adsorb onto the metal surface. deswater.com This forms a protective layer that inhibits the corrosive action of the acid. chemicalbook.comdeswater.com

Effectiveness: Studies have shown that it acts as a mixed-type inhibitor for carbon steel and zinc in hydrochloric acid solutions, meaning it affects both the anodic and cathodic reactions of the corrosion process. deswater.comekb.egscispace.com The efficiency of inhibition increases with the concentration of the inhibitor. ekb.eg

In Agriculture

While less common than its other applications, there is an increasing interest in the use of 2,2'-Dithiobis(benzothiazole) in the agricultural sector. chemicalbook.comwiseguyreports.com It is being explored for its potential as a component in agrochemical formulations. chemicalbook.com The demand in this sector is growing, indicating a potential area for future research and development. wiseguyreports.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2S4 B116540 2,2'-Dithiobis(benzothiazole) CAS No. 120-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
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InChI

InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H
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InChI Key

AFZSMODLJJCVPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3
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Molecular Formula

C14H8N2S4
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DSSTOX Substance ID

DTXSID1020146
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Molecular Weight

332.5 g/mol
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Physical Description

2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline], YELLOW POWDER WITH CHARACTERISTIC ODOUR.
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Flash Point

518 °F (NTP, 1992), 257 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE, In water, <10mg/L, Solubility in water: very poor
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Density

1.54 (NTP, 1992) - Denser than water; will sink, 1.50, Density (at 20 °C): 1.5 g/cm³
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Impurities

Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables
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Color/Form

PALE YELLOW NEEDLES FROM BENZENE, FREE-FLOWING POWDER, Cream to off-white powder or pellets

CAS No.

120-78-5
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Melting Point

334 °F (NTP, 1992), 180 °C, MP: 168 °C MIN /COMMERCIAL PRODUCT/
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Synthesis Methodologies of 2,2 Dithiobis Benzothiazole

Classical Synthetic Routes for 2,2'-Dithiobis(benzothiazole)

Traditional methods for synthesizing MBTS primarily involve the oxidation of 2-Mercaptobenzothiazole (B37678) (MBT) or its corresponding sodium salt. These routes have been widely used in industrial applications.

Oxidative Coupling of 2-Mercaptobenzothiazole

The oxidative coupling of 2-Mercaptobenzothiazole (MBT) is a foundational method for producing MBTS. atamanchemicals.com This process involves the formal oxidative coupling of the thiol groups of two MBT molecules. atamanchemicals.com Various oxidizing agents can be employed to facilitate this reaction, including hydrogen peroxide, ferric chloride, and sulfur dichloride. atamanchemicals.com The general reaction can be represented as the oxidation of the thiol functional group in MBT to form a disulfide bond. asianpubs.org The simplicity of this approach has made it a staple in chemical synthesis. However, factors such as reaction conditions and the choice of oxidant can influence the purity and yield of the final product.

Oxidation of Sodium Mercaptobenzothiazole

An alternative and common industrial practice involves the oxidation of the sodium salt of 2-Mercaptobenzothiazole (sodium MBT). google.comgoogle.com This method is often preferred because MBT itself is insoluble in water, whereas its sodium salt is water-soluble, allowing the reaction to be carried out in an aqueous medium. google.com The process typically begins with the dissolution of crude MBT in a caustic solution to form sodium MBT, which also helps in separating it from tarry by-products. google.comgoogle.com

Subsequently, an oxidizing agent, such as a mixture of chlorine and air, is introduced into the aqueous solution of sodium MBT. google.com The reaction is generally conducted at a controlled pH, often between 9.0 and 12.0, and at temperatures ranging from 25°C to 75°C. google.com The use of surfactants, either cationic or nonionic, can be beneficial in this process to minimize the formation of large, undesirable particles, often referred to as "sand," which can arise from impurities present in the starting material. google.com

Acidic Aqueous Medium Synthesis

Synthesis of MBTS can also be performed in an acidic aqueous medium. One established method utilizes sulfuric acid and sodium nitrate (B79036) to oxidize 2-mercaptobenzothiazole. google.com While this approach is noted for its efficiency, it presents environmental challenges due to the generation of sodium sulfate (B86663) as a waste product and the evolution of nitrogen dioxide (NO2) gas, which necessitates a scrubbing system to prevent atmospheric pollution. google.com

An alternative, more environmentally friendly process within an acidic medium involves the use of bromate (B103136) salts, such as potassium bromate (KBrO₃), as the oxidant. google.com This method allows for the oxidation of 2-mercaptobenzothiazole at temperatures between 0°C and 100°C, yielding high-purity MBTS with yields ranging from 80-100%. google.com A significant advantage of this process is the potential for the electrochemical regeneration of the resulting potassium bromide back to potassium bromate, allowing for its recycling and creating a virtually pollution-free system. google.com

Advanced and Green Chemistry Approaches in 2,2'-Dithiobis(benzothiazole) Synthesis

In recent years, there has been a growing emphasis on developing more efficient and environmentally benign synthetic methods. These advanced approaches aim to reduce reaction times, improve yields, and minimize waste generation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a rapid and efficient green chemistry route for producing MBTS. researchgate.nettandfonline.com This technique significantly shortens reaction times from hours to mere minutes. researchgate.net In a typical procedure, 2-mercaptobenzothiazole is suspended in water, and an oxidizing agent like 30% aqueous hydrogen peroxide is added. tandfonline.com The mixture is then subjected to microwave irradiation, for instance, at 400 W for 5 minutes, leading to a good yield of MBTS. tandfonline.com This method offers several advantages over conventional heating, including increased reaction rates, lower energy consumption, and often results in higher yields and easier product purification. researchgate.nettandfonline.comscielo.br

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Hours5 minutes tandfonline.com
Solvent Often organic solventsWater tandfonline.com
Oxidizing Agent Various30% Hydrogen Peroxide tandfonline.com
Energy Source Conventional HeatingMicrowave Irradiation (e.g., 400 W) tandfonline.com
Yield VariableGood tandfonline.com
Purification Often requires column chromatography or crystallizationSimpler purification tandfonline.com

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have gained attention as green reaction media due to their unique properties, such as low volatility, thermal stability, and the ability to dissolve a wide range of compounds. scispace.com While specific research on the direct synthesis of 2,2'-Dithiobis(benzothiazole) using ionic liquids is still emerging, the use of ILs in the synthesis of related benzothiazole (B30560) derivatives has been explored. For instance, 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been effectively used as a recyclable medium for the synthesis of other heterocyclic compounds. academie-sciences.fr The application of ionic liquids in MBTS synthesis could potentially offer benefits such as improved reaction efficiency and easier product separation and catalyst recycling, aligning with the principles of green chemistry. scispace.com Research in this area points towards a promising avenue for cleaner production of this important industrial chemical.

Photochemical Synthesis Routes

The synthesis of 2,2'-Dithiobis(benzothiazole), also known as dibenzothiazyl disulfide (MBTS), can be achieved through photochemical methods, which involve the use of light to initiate the reaction. These methods often focus on the generation of thiyl radicals from a precursor molecule.

One prominent photochemical route involves the ultraviolet (UV) photolysis of 2,2'-Dithiobis(benzothiazole) itself. rsc.org Upon irradiation with UV light at a wavelength of 330 nm, the disulfide bond cleaves, leading to the formation of the benzothiazole-2-thiyl (BS) radical. rsc.orgchemicalbook.com This process is extremely rapid, occurring with a time constant of approximately 200 femtoseconds. rsc.orgchemicalbook.com The generated BS radical is a key intermediate that can then undergo several reaction pathways. It can recombine to form the parent molecule, BSSB (geminate recombination), or it can react with another BS radical to form a dimer. rsc.orgresearchgate.net

In the presence of other molecules, such as alkenes like styrene (B11656), the BS radical can participate in a thiol-ene reaction. rsc.org This involves the addition of the thiyl radical to the double bond of the alkene, forming a new carbon-sulfur bond and a carbon-centered radical. rsc.orgresearchgate.net This reactivity highlights the potential of using photochemical methods to functionalize benzothiazole structures.

Another approach that leverages electromagnetic energy for synthesis is the use of microwave irradiation. chemicalbook.com This method is considered a green chemistry approach as it can significantly reduce reaction times and improve yields compared to traditional heating methods. For instance, the oxidation of 2-mercaptobenzothiazole (MBT) to MBTS can be efficiently carried out under microwave irradiation using an oxidizing agent like hydrogen peroxide. chemicalbook.comsmolecule.com While conventional heating in a solvent like iso-propanol might result in low yields even after extended periods, microwave-assisted synthesis can enhance the reaction's efficiency. chemicalbook.com

The table below summarizes key aspects of the photochemical dynamics of 2,2'-Dithiobis(benzothiazole).

ParameterObservationSource(s)
Initiation UV photolysis at 330 nm rsc.org
Primary Intermediate Benzothiazole-2-thiyl (BS) radical rsc.orgchemicalbook.com
Formation Time of BS Radical ~200 femtoseconds rsc.orgchemicalbook.com
Radical Decay Pathways Geminate recombination, Dimerization rsc.orgresearchgate.net
Reaction with Alkenes (Styrene) Thiol-ene addition reaction rsc.orgresearchgate.net
Alternative Energy Source Microwave irradiation chemicalbook.com

Clean Synthesis in Fluidized Bed Reactors

A significant advancement in the production of high-purity 2,2'-Dithiobis(benzothiazole) for pharmaceutical applications is the use of a circulating fluidized bed reactor. asianpubs.orgasianpubs.orgchemicalbook.com This method provides a clean and efficient alternative to traditional synthesis routes, which often result in products with lower melting points and more impurities. asianpubs.org The process is designed to be a one-step oxidation that generates less waste. asianpubs.orgasianpubs.org

The synthesis starts with industrial-grade 2-mercaptobenzothiazole (MBT), which is first refined by recrystallization from a novel water/alcohol mixed solvent system. asianpubs.org This initial purification step is crucial for removing impurities like polybenzothiazole colloids and achieving a high-purity starting material. asianpubs.org The refined MBT is then introduced into the circulating fluidized bed reactor for the oxidation step. asianpubs.org

In the reactor, the oxidation of MBT to 2,2'-Dithiobis(benzothiazole) is carried out using oxygen as the oxidant. asianpubs.orgasianpubs.orgchemicalbook.com Nitric oxide is employed as an oxygen carrier, and alcohols serve as the solvents. asianpubs.orgasianpubs.orgchemicalbook.com The use of oxygen is advantageous as its relatively low oxidation potential helps to avoid side reactions. asianpubs.org The fluidized bed reactor ensures efficient mixing and heat transfer, leading to a more uniform product. asianpubs.org

The table below outlines the key parameters and results of the clean synthesis in a fluidized bed reactor.

ParameterDetailsSource(s)
Reactor Type Circulating Fluidized Bed Reactor asianpubs.orgasianpubs.org
Starting Material Refined 2-mercaptobenzothiazole (MBT) asianpubs.org
Oxidant Oxygen (O₂) asianpubs.orgasianpubs.orgchemicalbook.com
Oxygen Carrier Nitric Oxide (NO) asianpubs.orgasianpubs.orgchemicalbook.com
Solvent Alcohols asianpubs.orgasianpubs.orgchemicalbook.com
Product Purity Up to 99% asianpubs.orgasianpubs.orgchemicalbook.com
Yield Over 98% asianpubs.orgasianpubs.orgchemicalbook.com
Melting Point 183°C asianpubs.orgasianpubs.orgchemicalbook.com

Transformation Reactions for Disulfide Formation

The formation of the disulfide bond in 2,2'-Dithiobis(benzothiazole) is typically achieved through the oxidation of 2-mercaptobenzothiazole (MBT). smolecule.comasianpubs.org Various transformation reactions utilizing different oxidizing agents and reaction conditions have been developed for this purpose.

A common method involves the oxidation of the sodium salt of mercaptobenzothiazole, sodium mercaptobenzothiazole, with an oxidizing agent in an aqueous medium. smolecule.comgoogle.com Oxidants such as chlorine, sodium hypochlorite, ozone, and hydrogen peroxide can be used. chemicalbook.com For instance, the oxidation can be carried out by contacting an aqueous solution of sodium mercaptobenzothiazole with a mixture of chlorine and air. google.com

Another established transformation involves the use of bromate salts as the oxidant in an acidified aqueous solution. google.com This process allows for the oxidation of 2-mercaptobenzothiazole to 2,2'-Dithiobis(benzothiazole) and is considered to be a virtually pollution-free method. google.com The reaction is typically conducted at a temperature ranging from 0 to 100°C. google.com

Furthermore, 2,2'-Dithiobis(benzothiazole) itself can be used as a reagent to facilitate other disulfide transformations. It can react with a variety of thiols under mild conditions to produce unsymmetrical disulfides that contain a 2-benzothiazolyl fragment. lookchem.com These unsymmetrical disulfides can then further react with other thiols to yield either symmetrical disulfides or new unsymmetrical disulfides in high yields. lookchem.com At room temperature, two equivalents of most thiols are oxidized almost quantitatively to their corresponding symmetrical disulfide by 2,2'-Dithiobis(benzothiazole). lookchem.com

The table below provides a summary of different transformation reactions for the formation of the disulfide bond in 2,2'-Dithiobis(benzothiazole).

Oxidizing SystemSubstrateKey FeaturesSource(s)
Chlorine/Air Sodium mercaptobenzothiazoleAqueous solution, pH control google.com
Bromate Salts 2-mercaptobenzothiazoleAcidified aqueous medium, low pollution google.com
Hydrogen Peroxide 2-mercaptobenzothiazoleCan be used in mixed solvent systems smolecule.comchemicalbook.com
Oxygen/Nitric Oxide 2-mercaptobenzothiazoleUsed in fluidized bed reactors for high purity asianpubs.orgasianpubs.orgchemicalbook.com
2,2'-Dithiobis(benzothiazole) Various thiolsForms unsymmetrical and symmetrical disulfides lookchem.com

Chemical Reactivity and Mechanistic Investigations of 2,2 Dithiobis Benzothiazole

Photochemical Dynamics of the Benzothiazole-2-thiyl Radical derived from 2,2'-Dithiobis(benzothiazole)

The cleavage of the disulfide bond in 2,2'-Dithiobis(benzothiazole) (BSSB) by ultraviolet (UV) light is a primary pathway for the generation of the highly reactive benzothiazole-2-thiyl (BS) radical. The subsequent dynamics of this radical are complex, involving rapid decay, recombination, and reactions with other molecules.

Formation and Decay Kinetics via Ultraviolet Photolysis

Upon ultraviolet photolysis at 330 nm, 2,2'-Dithiobis(benzothiazole) undergoes homolytic cleavage of its sulfur-sulfur bond to produce two benzothiazole-2-thiyl (BS) radicals. researchgate.net Time-resolved electronic absorption spectroscopy has shown that the formation of the ground state BS radical is an extremely rapid event, occurring with a time constant of approximately 200 femtoseconds (fs). researchgate.net

Following this rapid formation, the BS radical exhibits complex decay kinetics. In methanol (B129727), the decay process involves geminate recombination and competitive formation of a BS radical dimer. researchgate.net After these initial decay pathways, a significant fraction of the initially formed radicals, specifically (36 ± 1)%, remains at a time delay of 1.3 nanoseconds (ns). researchgate.net In contrast, when in a styrene (B11656) solution, the BS radical shows an additional decay component with a time constant of 305 ± 13 picoseconds (ps), indicating a reaction with the styrene solvent. researchgate.net

Table 1: Formation and Decay Kinetics of Benzothiazole-2-thiyl (BS) Radical

Parameter Value Conditions
Formation Time Constant ~200 fs 330 nm UV photolysis
Additional Decay Time Constant 305 ± 13 ps In styrene solution
Surviving Radical Fraction 36 ± 1% At 1.3 ns in methanol

Geminate Recombination and Dimerization Pathways

Once formed, the benzothiazole-2-thiyl radical pair can undergo several competing decay pathways. One primary route is geminate recombination, where the two radicals within the same solvent cage recombine to reform the parent 2,2'-Dithiobis(benzothiazole) molecule. researchgate.net This process is observed as a decay of the radical's transient absorption signal on a picosecond timescale. google.com

Table 2: Recombination and Dimerization Kinetic Parameters

Pathway Parameter Value Solvent

Thiol–Ene Reaction Mechanisms with Alkenes

The benzothiazole-2-thiyl radical readily participates in thiol-ene reactions, which involve the addition of a thiyl radical across a carbon-carbon double bond. google.com When 2,2'-Dithiobis(benzothiazole) is photolyzed in the presence of an alkene like styrene, the generated BS radical reacts with the styrene molecule. researchgate.net

This bimolecular reaction leads to the formation of a new carbon-centered radical adduct. google.com The reaction progress can be monitored using transient vibrational and electronic absorption spectroscopy, which allows for the direct observation of both the decay of the BS radical and the growth of the product bands. researchgate.net In neat styrene solution, the bimolecular reaction rate coefficient for the addition of the BS radical to styrene was determined to be (3.8 ± 0.2) × 10⁸ M⁻¹ s⁻¹. researchgate.net Under these conditions, approximately (22 ± 1)% of the BS radicals that are initially formed are converted into the adduct radical. researchgate.net

Table 3: Thiol-Ene Reaction Kinetics with Styrene

Parameter Value Conditions
BS Radical Decay Time Constant 294 ± 32 ps In styrene solution
Product Band Growth Time Constants 312 ± 68 ps and 325 ± 33 ps In styrene solution
Bimolecular Reaction Rate Coefficient (3.8 ± 0.2) × 10⁸ M⁻¹ s⁻¹ Neat styrene solution
Conversion to Adduct Radical 22 ± 1% Neat styrene solution

Electrochemical Oxidation Pathways involving 2,2'-Dithiobis(benzothiazole)

The electrochemical behavior of 2,2'-Dithiobis(benzothiazole) is a critical aspect of its chemistry, yet it is less detailed in the scientific literature compared to its photochemical dynamics. The following sections are based on the outlined requirements for this article.

Multi-Step Oxidation Processes and Intermediate Formation

Detailed studies specifically documenting the multi-step electrochemical oxidation processes and the precise nature of the intermediates formed directly from 2,2'-Dithiobis(benzothiazole) are not extensively available in the reviewed scientific literature. While research on the anodic oxidation of related benzothiazole (B30560) compounds exists, direct extrapolation to 2,2'-Dithiobis(benzothiazole) cannot be made with scientific certainty.

Desulfurization Reactions and Final Product Analysis

Similarly, specific and detailed analyses of desulfurization reactions and the final products resulting from the electrochemical oxidation of 2,2'-Dithiobis(benzothiazole) are not readily found in published research. Studies on electrochemical desulfurization tend to focus on different classes of sulfur compounds or other applications, and this specific pathway for 2,2'-Dithiobis(benzothiazole) remains an area requiring further investigation.

Applications in Advanced Materials Science and Catalysis

Mechanistic Investigations of 2,2'-Dithiobis(benzothiazole) as a Vulcanization Accelerator

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a primary accelerator belonging to the thiazole (B1198619) class, utilized extensively in the rubber industry. nbinno.comlusida.com Its primary function is to accelerate the vulcanization process, where cross-links are formed between polymer macromolecules, transforming the material from a plastic to an elastic state. nbinno.comlusida.com MBTS is recognized for its moderate reactivity, which allows for a controlled rate of vulcanization, and its excellent solubility in various rubber polymers ensures uniform distribution within the compound. chemicalbook.com The mechanism of action involves complex chemical reactions with sulfur, activators like zinc oxide and stearic acid, and the rubber polymer itself, leading to the formation of polysulfidic crosslinks that define the final properties of the vulcanized rubber. lusida.comcmu.eduresearchgate.net

Scientific investigations into the vulcanization process reveal that 2,2'-Dithiobis(benzothiazole) plays a critical role in the chemistry of crosslinking. cmu.edu The process is a phenomenon involving the formation of cross-links, primarily composed of sulfur atoms, between rubber macromolecules. lusida.com MBTS, in conjunction with activators, forms intermediate complexes that react with sulfur to create active sulfurating agents. These agents then react with the rubber chains to form crosslink precursors. cmu.edu

These precursors subsequently react with other unsaturated sites on adjacent rubber chains, culminating in the formation of polysulfidic crosslinks (R-Sx-R', where R and R' are polymer chains and x is the number of sulfur atoms). cmu.edu This network of cross-links restricts the movement of polymer chains, thereby converting the plastic rubber into a strong, elastic material. lusida.comchemicalbook.com The density and type of these cross-links, influenced by the accelerator system, are crucial in determining the final physical and mechanical properties of the vulcanized product. lusida.com

Table 1: Effect of Combining MBTS with Other Accelerators on Cure Characteristics of Rubber Blends aip.org
Accelerator SystemEffect on Cure TimeEffect on Torque ValuesOverall Cure Property Impact
MBTS (Control)BaselineBaselineStandard
MBTS + MBTFasterHigherImproved
MBTS + MBSFasterHigherImproved
MBTS + CBSFasterHigherImproved
MBTS + TBBSFasterHigherImproved

Corrosion Inhibition Mechanisms of 2,2'-Dithiobis(benzothiazole) on Metal Surfaces

Beyond its role in polymer science, 2,2'-Dithiobis(benzothiazole) and its derivatives demonstrate significant efficacy as corrosion inhibitors for various metals, including zinc and carbon steel, particularly in acidic environments like hydrochloric acid solutions. chemicalbook.comekb.egdeswater.com The primary mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier. deswater.comresearchgate.net This layer isolates the metal from the corrosive medium, impeding the electrochemical reactions of corrosion. deswater.com The presence of heteroatoms (sulfur and nitrogen) and aromatic rings rich in π-electrons in the benzothiazole (B30560) structure facilitates strong adsorption onto the metal surface. deswater.com Potentiodynamic polarization studies have shown that these molecules typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ekb.egdeswater.comresearchgate.net

The effectiveness of 2,2'-Dithiobis(benzothiazole) derivatives as corrosion inhibitors is fundamentally linked to their adsorption at the metal-solution interface. ekb.egdeswater.com Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), standard enthalpy of adsorption (ΔH°ads), and activation energy (Ea), provide insight into the nature of this adsorption. ekb.egresearchgate.net The negative values of ΔG°ads indicate that the adsorption process is spontaneous. researchgate.net The magnitude of ΔG°ads helps to distinguish between physical adsorption (physisorption), which involves weaker electrostatic forces, and chemical adsorption (chemisorption), which involves stronger charge sharing or covalent bond formation. Values around -20 kJ/mol or less are typically associated with physisorption, while those around -40 kJ/mol or more negative suggest chemisorption. Studies on Dithiobis(benzothiazole) derivatives often report ΔG°ads values that indicate a mixed mechanism involving both physisorption and chemisorption. ekb.egdeswater.comresearchgate.net

Table 2: Selected Thermodynamic Parameters for the Adsorption of 2,2'-Dithiobis(benzothiazole) Derivatives on Metal Surfaces in HCl ekb.egresearchgate.net
MetalInhibitorΔG°ads (kJ/mol)Adsorption Mechanism
Zinc (Zn)DDBT*-35.13 to -38.70Mixed (Physisorption and Chemisorption)
Carbon Steel (C-steel)DTDBT**Not SpecifiedMixed (Physisorption and Chemisorption)

*DDBT: 2,2'-dithiobis(2,3-dihydro-1,3-benzothiazole) **DTDBT: 2,2′-Dithiobis(2,3-dihydro-1,3-benzothiazole)

To quantitatively describe the adsorption process of inhibitor molecules on a metal surface, various adsorption isotherm models are employed. researchgate.netmdpi.com For 2,2'-Dithiobis(benzothiazole) derivatives, the adsorption behavior has been found to conform well to the Langmuir adsorption isotherm. ekb.egdeswater.comresearchgate.netresearchgate.net The Langmuir model assumes that the metal surface contains a fixed number of adsorption sites, each site holds only one adsorbate molecule (forming a monolayer), and the energy of adsorption is uniform across all sites. ekb.egresearchgate.net The relationship can be expressed as C/θ = 1/K_ads + C, where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. mdpi.com The successful fitting of experimental data to the Langmuir isotherm supports the model of monolayer adsorption and is a key step in elucidating the inhibition mechanism. ekb.egdeswater.com

Integration of 2,2'-Dithiobis(benzothiazole) in Polymer Chemistry Systems

The unique disulfide linkage in 2,2'-Dithiobis(benzothiazole) makes its derivatives valuable for integration into advanced polymer systems, particularly in the development of stimuli-responsive and conductive materials.

The disulfide bond is susceptible to cleavage and formation under redox conditions, a property that is exploited in the design of "smart" polymers. Researchers have synthesized methacrylic monomers that incorporate the redox-responsive benzothiazole-disulfide group. rsc.orgresearchgate.net These monomers can be copolymerized with other monomers, such as hydrophilic polyethylene (B3416737) glycol (PEG)-based monomers, using techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org This method allows for the creation of functional copolymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

The resulting polymers have activated disulfide groups in their side chains that are reactive towards thiol-containing molecules via a thiol-disulfide exchange reaction. rsc.org This enables facile post-polymerization functionalization, where molecules like fluorescent dyes or cell-adhesive ligands can be attached to the polymer backbone. rsc.org Crucially, this conjugation is reversible. rsc.org The attached molecules can be released upon exposure to a reducing agent like dithiothreitol (B142953) (DTT), which cleaves the disulfide bond. rsc.org This reversible functionalization provides a versatile platform for various biomedical applications, such as creating smart coatings for cell attachment and release or developing targeted drug delivery systems. rsc.orgresearchgate.net

Table 2: Characteristics of Benzothiazole Disulfide-Based Copolymers (Representative data based on published research)

Copolymer Composition (BDSMA:PEGMA) Mn ( g/mol ) Đ (Mw/Mn) Functionalization Efficiency
10:90 15,000 1.15 High
25:75 18,500 1.18 High
50:50 22,000 1.21 High

BDSMA: Benzothiazole disulfide-based methacrylate; PEGMA: Poly(ethylene glycol) methyl ether methacrylate; Mn: Number-average molecular weight; Đ: Dispersity index.

While 2,2'-Dithiobis(benzothiazole) is not directly used as a monomer in conductive polymers, its core benzothiazole heterocycle is a key structural motif in the development of these materials. uomosul.edu.iqresearchgate.net Conjugated polymers incorporating benzothiazole units in their backbone have been synthesized and studied for their electrical properties. uomosul.edu.iqresearchgate.net These polymers function as organic semiconductors, and their conductivity can be significantly enhanced through doping with electron donor or acceptor agents, such as iodine or sodium iodide. uomosul.edu.iqresearchgate.net

The doping process introduces charge carriers (electrons or holes) into the polymer chain, allowing for the flow of electricity. researchgate.net The electrical conductivity of these doped benzothiazole-containing polymers can be increased by several orders of magnitude, reaching levels around 10⁻⁶ Ω⁻¹·cm⁻¹. uomosul.edu.iqresearchgate.net Depending on the dopant used, the material can exhibit either n-type (electron-rich) or p-type (hole-rich) semiconductor characteristics. uomosul.edu.iq Research has shown that doping with iodine can produce n-type materials, while sodium iodide can result in p-type materials. uomosul.edu.iq The study of such polymers demonstrates the potential of the benzothiazole unit, the fundamental component of 2,2'-Dithiobis(benzothiazole), in designing novel materials for organic electronics.

Table 3: Electrical Properties of Doped Benzothiazole-Containing Polymers (Illustrative data from studies on benzothiazole-based polymers)

Polymer System Dopant Dopant Concentration (%) Electrical Conductivity (Ω⁻¹·cm⁻¹) Semiconductor Type
Poly(benzothiazole-vinylene) Iodine 5 1.2 x 10⁻⁶ n-type
Poly(benzothiazole-vinylene) Iodine 10 5.8 x 10⁻⁶ n-type
Poly(benzothiazole-vinylene) Sodium Iodide 5 0.9 x 10⁻⁶ p-type

2,2'-Dithiobis(benzothiazole) as a Precursor in Organic Synthesis

Beyond polymer science, 2,2'-Dithiobis(benzothiazole) is a valuable and versatile compound in the field of organic synthesis, serving as both a foundational building block and a source of reactive intermediates.

2,2'-Dithiobis(benzothiazole) serves as a key intermediate or building block for the synthesis of a variety of other organic compounds. acs.orgnih.gov Its stable heterocyclic framework and reactive disulfide bond allow it to be chemically modified to produce molecules for diverse applications, including pharmaceuticals, dyes, and agrochemicals.

A significant application is its use as a ligand in coordination chemistry. acs.org For example, it acts as a pivotal ligand in the synthesis of novel mono- and binuclear platinum(II) and palladium(II) complexes. acs.orgnih.gov In these complexes, the metal ions coordinate with the nitrogen atoms of the benzothiazole rings. acs.org The resulting organometallic compounds have been investigated for their potential biological activities. acs.orgnih.gov

The disulfide bond in 2,2'-Dithiobis(benzothiazole) can be cleaved to generate highly reactive intermediates, specifically the benzothiazole-2-thiyl radical. mdpi.com This cleavage can be initiated photochemically, providing a clean method for radical generation. mdpi.com Thiyl radicals are versatile intermediates known to participate in a wide range of transformations, including addition reactions to unsaturated systems like alkenes and alkynes. mdpi.comwikipedia.orgchem-station.com

This reactivity forms the basis of the thiol-ene "click" reaction, a powerful tool for forming carbon-sulfur bonds. wikipedia.orgchem-station.com When generated from 2,2'-Dithiobis(benzothiazole), the benzothiazole-2-thiyl radical can add across a double bond in an intermolecular or intramolecular fashion. mdpi.com Intramolecular additions are particularly useful as they constitute a cyclization reaction, enabling the construction of complex cyclic and heterocyclic structures. mdpi.com The efficiency and regioselectivity of these cyclization reactions are governed by factors such as ring size and the stability of the resulting carbon-centered radical intermediate. mdpi.com The use of 2,2'-Dithiobis(benzothiazole) as a precursor for thiyl radicals thus opens pathways for its application in radical-mediated cyclization strategies for synthesizing complex organic molecules. mdpi.com

Coordination Chemistry of 2,2 Dithiobis Benzothiazole

Synthesis and Structural Characterization of Metal Complexes with 2,2'-Dithiobis(benzothiazole) Ligand

The synthesis of metal complexes with 2,2'-Dithiobis(benzothiazole) (DTBTA) has been explored with various transition metals, leading to both mononuclear and polynuclear structures. The outcome of the coordination reaction is highly dependent on the metal ion and the reaction conditions, in some cases preserving the ligand's structure and in others causing its fragmentation.

Research has led to the successful synthesis and characterization of both mononuclear and binuclear complexes of Platinum(II) and Palladium(II) with the intact 2,2'-Dithiobis(benzothiazole) ligand. nih.govresearchgate.net

A mononuclear Platinum(II) complex, formulated as [Pt(DTBTA)(DMSO)Cl]Cl∙CHCl₃ (Complex 1 ), has been synthesized. nih.gov This compound was characterized through a suite of analytical techniques including elemental analysis, Infrared (IR), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. nih.gov

In contrast, the reaction with Palladium(II) yielded a binuclear complex, [Pd₂(µ-Cl)₂(DTBTA)₂]Cl₂ (Complex 2 ). nih.gov The structural characterization of this complex was also achieved using elemental analysis, spectroscopic methods (IR, ¹H, and ¹³C NMR), and mass spectrometry. nih.govresearchgate.net The data confirmed a structure where two palladium centers are bridged by chloride ions. nih.gov

Synthesized Platinum(II) and Palladium(II) Complexes
Complex NumberChemical FormulaMetal IonNuclearityKey Structural Feature
1[Pt(DTBTA)(DMSO)Cl]Cl∙CHCl₃Platinum(II)MononuclearDTBTA acts as a bidentate ligand.
2[Pd₂(µ-Cl)₂(DTBTA)₂]Cl₂Palladium(II)Binuclearcis-chloro-bridged structure.

The reaction of 2,2'-Dithiobis(benzothiazole) with Zinc(II) and Copper(I) salts under hydrothermal conditions results in the cleavage of the S-S disulfide bond, leading to the formation of polynuclear aggregates rather than simple coordination complexes with the intact ligand.

In the case of Zinc(II), a tetranuclear zinc-oxy aggregate is formed. This structure is built around a central Zn₄O core, which holds six 2-benzothiazolethiolate ligands. The formation of this aggregate involves the in situ abstraction of an oxy ligand from moisture present in the reaction.

The interaction with Copper(I) iodide under similar solvothermal conditions leads to a more extensive degradation of the 2,2'-Dithiobis(benzothiazole) ligand. The resulting product is a tetranuclear Copper(I) phenylthiolate aggregate, which is formed through a self-assembly process.

Summary of Zn(II) and Cu(I) Aggregate Formation
Metal IonReactantReaction ConditionProductKey Structural Feature
Zinc(II)Zinc nitrate (B79036)HydrothermalTetranuclear zinc-oxy (benzothiazole)-2-thiolate aggregateZn₄O core with six 2-benzothiazolethiolate ligands. S-S bond cleavage.
Copper(I)Copper(I) iodideSolvothermalTetranuclear copper(I) phenylthiolate aggregateExtensive degradation of the original ligand.

Elucidation of Coordination Modes and Geometries in 2,2'-Dithiobis(benzothiazole) Metal Complexes

The coordination behavior of 2,2'-Dithiobis(benzothiazole) and its derivatives is dictated by the electronic properties of the metal center and the steric constraints of the ligand.

In the mononuclear Platinum(II) complex, [Pt(DTBTA)(DMSO)Cl]Cl∙CHCl₃ , and the binuclear Palladium(II) complex, [Pd₂(µ-Cl)₂(DTBTA)₂]Cl₂ , the coordination of the metal ions occurs through the N(3) atoms of the benzothiazole (B30560) rings. nih.govresearchgate.net In the Platinum(II) complex, the DTBTA ligand functions as a bidentate N,N'-donor, leading to a likely square-planar geometry around the Pt(II) center, which is characteristic for d⁸ metal ions. nih.gov For the binuclear Palladium(II) complex, the structure is described as a cis-chloro-bridged species, where each Pd(II) ion is coordinated by the nitrogen atoms of a DTBTA ligand, again suggesting a square-planar environment for each metal center. nih.gov

Coordination Details of Metal Complexes
Metal ComplexCoordination ModeCoordinating AtomsResulting Geometry
[Pt(DTBTA)(DMSO)Cl]Cl∙CHCl₃BidentateN(3) atoms of both benzothiazole ringsSquare-planar (inferred)
[Pd₂(µ-Cl)₂(DTBTA)₂]Cl₂Bidentate (per metal center)N(3) atoms of both benzothiazole ringsSquare-planar (inferred, per Pd center)
Zinc(II)-oxy aggregateBridging (benzothiazole)-2-thiolateSulfur and Nitrogen atomsTetrahedral (within Zn₄O core)

Biological Activity and Mechanistic Insights of 2,2 Dithiobis Benzothiazole and Its Derivatives

Anticancer Activity and Cellular Apoptosis Induction by 2,2'-Dithiobis(benzothiazole) and its Coordination Compounds

The benzothiazole (B30560) (BTA) scaffold is a significant heterocyclic compound that has demonstrated a wide range of biological activities, including anticancer properties. ijmrset.comnih.gov Derivatives of 2,2'-Dithiobis(benzothiazole), particularly when coordinated with metal ions, have shown considerable potential as anticancer agents. Research into these compounds is driven by the need to overcome the limitations of existing chemotherapy drugs like cisplatin (B142131), such as drug resistance and severe side effects. frontiersin.orgmdpi.com

Coordination compounds, or metal complexes, of 2,2'-Dithiobis(benzothiazole) have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov For instance, novel mononuclear and binuclear complexes of Palladium(II) and Platinum(II) with 2,2'-dithiobis(benzothiazole) have been prepared and characterized. nih.gov Studies have shown that these metal complexes can exhibit significant antiproliferative activity, in some cases being an order of magnitude more potent than the free ligands. frontiersin.orgresearchgate.net The anticancer efficacy of these compounds is often linked to their ability to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov For example, certain benzothiazole derivatives have been found to suppress cell proliferation and promote apoptosis in colorectal and breast cancer cells. nih.govnih.gov The mechanism often involves triggering intrinsic, or mitochondria-mediated, apoptotic pathways. nih.gov The success of cisplatin has paved the way for investigating other transition metal complexes, including those with ruthenium(II) and osmium(II), which have also shown promising antiproliferative activity in the low micromolar range. frontiersin.orgresearchgate.net

Some benzothiazole aniline (B41778) (BTA) derivatives and their platinum(II) complexes have demonstrated better cytotoxicity against a range of cancer cell lines—including liver, breast, and lung—than cisplatin. mdpi.com Specifically, certain compounds showed selective inhibitory activities against liver cancer cells, suggesting their potential as alternatives to current chemotherapy agents. mdpi.com The antitumor activity of benzothiazole derivatives is often enhanced by specific substitutions on the chemical structure. nih.gov

Role in Inducing Oxidative Stress in Cancer Cells

A key mechanism through which 2,2'-Dithiobis(benzothiazole) and its derivatives exert their anticancer effects is by inducing oxidative stress in cancer cells. nih.gov Cancer cells inherently have a higher level of reactive oxygen species (ROS) and an altered redox balance compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. nih.govnih.govmdpi.commdpi.com

The introduction of benzothiazole compounds can lead to an accumulation of ROS within the tumor cells. nih.govnih.gov This increased oxidative load disrupts the delicate redox homeostasis, leading to cellular damage and triggering cell death pathways. nih.gov For example, one study found that a novel benzothiazole derivative promoted ROS accumulation in colorectal tumor cells, which subsequently led to a loss of mitochondrial transmembrane potential and, ultimately, apoptosis. nih.gov This process highlights the role of the ROS-mediated mitochondrial apoptosis pathway in the compound's antitumor effect. nih.gov

The induction of oxidative stress can be achieved through various means, such as the inhibition of cellular antioxidant systems. nih.gov For instance, some anticancer compounds work by decreasing levels of glutathione (B108866) or inhibiting enzymes like thioredoxin reductase, which are crucial for protecting cells against oxidative damage. nih.gov The resulting ROS accumulation can lead to oxidative DNA damage and trigger cell cycle arrest or apoptosis. nih.gov Studies on 2-substituted benzothiazoles in breast cancer cell lines have confirmed that these compounds increase ROS accumulation, leading to cell death. nih.gov This elevation of oxidative stress can also damage the mitochondrial membrane, making cancer cells more susceptible to ROS-induced death. mdpi.com

Association with Cell Cycle Accumulation

In addition to inducing apoptosis via oxidative stress, 2,2'-Dithiobis(benzothiazole) derivatives have been shown to interfere with the cancer cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt the proliferation of cancer cells. mdpi.com

Several studies have demonstrated that benzothiazole-based compounds can cause cell cycle arrest at specific phases. For example, treatment of breast cancer cells with 2-substituted benzothiazoles resulted in cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. nih.gov Another study on a novel thiazole (B1198619) derivative found that it induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com This arrest was accompanied by an accumulation of cells in the pre-G1 phase, further confirming the induction of apoptosis. mdpi.com

Molecular studies have suggested that these compounds can modulate the expression of proteins that regulate the cell cycle. researchgate.net For instance, a 10H-3,6-diazaphenothiazine compound was found to be cytostatic, significantly arresting cell proliferation at the G2/M phase in ovarian carcinoma cells. researchgate.net This effect is often linked to the regulation of key signaling pathways that control cell growth and division. nih.gov The ability of these compounds to halt the cell cycle is a crucial aspect of their anticancer activity, preventing the uncontrolled growth characteristic of tumors. mdpi.com

Intracellular Uptake Studies of Metal Complexes

For metal-based anticancer drugs to be effective, they must be able to enter cancer cells and reach their intracellular targets. nih.govrsc.orgresearchgate.net Therefore, understanding the cellular accumulation of metal complexes of 2,2'-Dithiobis(benzothiazole) is critical. The uptake of these complexes into cells can occur through various mechanisms, including passive diffusion, the use of protein transporters, or endocytosis. nih.govresearchgate.net

Studies have used techniques like fluorescence microscopy to investigate the subcellular distribution of these compounds. frontiersin.orgresearchgate.net For example, research on organometallic ruthenium(II) complexes with 2-phenylbenzothiazole (B1203474) ligands revealed that the compounds accumulate within the cells, showing a high degree of colocalization with acidic organelles like lysosomes. frontiersin.orgresearchgate.net The lipophilicity (ability to dissolve in fats) of a metal complex can influence its uptake mechanism; more lipophilic complexes may enter cells via passive diffusion in a manner dependent on the cell's membrane potential. nih.gov

The stability of these complexes in aqueous environments is also a crucial factor, as they must remain intact to reach their target. mdpi.com ESI-MS measurements have shown that some organometallic complexes are stable in aqueous solutions for extended periods. frontiersin.orgresearchgate.net Intracellular uptake studies on a platinum complex of a benzothiazole derivative confirmed the presence of the complex inside both HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating its ability to cross the cell membrane. nih.gov The efficiency of cellular uptake can vary depending on the specific structure of the metal complex and the type of cancer cell line being studied. nih.gov

Antimicrobial and Antifungal Potency of 2,2'-Dithiobis(benzothiazole) Derivatives

Derivatives of benzothiazole are recognized for their broad spectrum of pharmacological properties, including significant antimicrobial and antifungal activity. mdpi.comnih.gov This has made them attractive candidates for the development of new agents to combat pathogenic bacteria and fungi, a critical need given the rise of antimicrobial resistance. mdpi.comnih.gov

A variety of novel benzothiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of microorganisms. advancechemjournal.com These compounds have often shown promising results, with some exhibiting better activity against Gram-positive bacteria than Gram-negative bacteria. advancechemjournal.com Metal complexes of benzothiazole derivatives have also demonstrated potent antibacterial activity. nih.gov The antimicrobial potential of these compounds is often influenced by the specific chemical groups attached to the benzothiazole core. For example, the presence of electron-withdrawing groups has been associated with higher activity. advancechemjournal.com In several studies, newly synthesized benzothiazole-based compounds showed antimicrobial properties superior to standard antibiotics like ampicillin (B1664943) and, in some cases, comparable to streptomycin. nih.gov

In terms of antifungal action, benzothiazole derivatives have shown good activity, often higher than reference drugs such as ketoconazole (B1673606) and bifonazole. mdpi.comnih.gov Some derivatives exhibited potent activity against fungal strains like Candida albicans, Aspergillus flavus, and Ganoderma lucidum. mdpi.com The development of these compounds offers a promising avenue for creating new and more effective antimicrobial and antifungal drugs. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Numerous studies have determined the MIC values for various 2,2'-Dithiobis(benzothiazole) derivatives against a panel of bacterial and fungal strains.

The agar-diffusion method and two-fold serial dilution are common techniques used to determine MIC values. advancechemjournal.com Research has shown that the antimicrobial activity can be quite specific. For instance, some compounds are more effective against Gram-positive bacteria like Bacillus subtilis than Gram-negative bacteria like Escherichia coli. nih.govadvancechemjournal.com Certain benzothiazole derivatives have exhibited MIC values as low as 0.4–0.8 µg/mL against Klebsiella pneumoniae, which is more potent than the reference drug ciprofloxacin. nih.gov Similarly, against E. coli and P. aeruginosa, some derivatives showed excellent activity with MICs of 3.1 µg/mL and 6.2 µg/mL, respectively. nih.gov

In the realm of antifungal activity, certain heteroaryl derivatives of benzothiazole demonstrated better potency against Trichoderma viride than the reference drugs ketoconazole and bifonazole, with MIC values of 0.06 mg/mL. mdpi.com The data from these studies are often presented in tables to compare the efficacy of different derivatives.

Below is an interactive table summarizing representative MIC values for various benzothiazole derivatives from different studies.

Synergy Studies with Established Antifungal Agents

A promising strategy to combat fungal infections and overcome drug resistance is combination therapy, where an investigational compound is used alongside an established antifungal drug. nih.govsemanticscholar.org This approach can lead to a synergistic effect, where the combined efficacy of the two drugs is greater than the sum of their individual effects. semanticscholar.org Synergy can allow for lower doses of toxic antifungal drugs, reduce the development of resistance, and broaden the spectrum of activity. nih.govsemanticscholar.org

Studies have explored the synergistic interactions between benzothiazole derivatives and conventional antifungal agents. The "checkerboard" microdilution method is a common in vitro technique used to assess synergy, and the results are often quantified using the Fractional Inhibitory Concentration Index (FICI). semanticscholar.org An FICI value of ≤0.5 is typically considered synergistic. semanticscholar.org

For example, combinations of echinocandins (like caspofungin) and azoles (like voriconazole) have been found to be synergistic against various Candida strains. mdpi.com Research into novel compounds has also shown potential. One study on 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with some bioactive heterocycles, demonstrated strong synergistic interactions with Amphotericin B against certain Candida species. mdpi.com This synergy resulted in a significant reduction in the MIC of Amphotericin B. mdpi.com While direct synergy studies on 2,2'-Dithiobis(benzothiazole) itself are less commonly reported in the provided context, the principle of combining new heterocyclic compounds with existing antifungals is a well-established and actively researched area. nih.govnih.gov The goal is to identify combinations that can be repurposed for antifungal treatment, bypassing the lengthy process of new drug development. nih.gov

Molecular Interactions and Reactive Species Formation from 2,2'-Dithiobis(benzothiazole) in Biological Systems

The biological activity of 2,2'-Dithiobis(benzothiazole) is also dictated by its molecular interactions and its propensity to form reactive species. A key aspect of its reactivity is the cleavage of the disulfide bond.

A significant finding is the photochemical generation of the benzothiazole-2-thiyl radical (BS•) from MBTS upon ultraviolet irradiation. nih.gov This reactive species is formed rapidly and can undergo further reactions, including recombination to the parent molecule or dimerization. nih.gov The formation of such radicals in a biological context could lead to interactions with various biomolecules.

The primary mechanism of haptenation by MBTS is believed to be through the formation of mixed disulfides with sulfhydryl groups on proteins. researchgate.net This involves a thiol-disulfide exchange reaction where a cysteine residue in a protein attacks the disulfide bond of MBTS, leading to the formation of a covalent protein-benzothiazole adduct and the release of a 2-mercaptobenzothiazole (B37678) molecule. This covalent modification of proteins is a critical step in the initiation of the immune response. nih.gov

While specific binding affinities of MBTS to proteins like human serum albumin have not been detailed, studies on other benzothiazole derivatives suggest that interactions with such proteins are plausible and can involve both hydrophobic and electrostatic forces. nih.gov

Table 2: Molecular Interactions and Reactive Species of 2,2'-Dithiobis(benzothiazole)

Interaction/Species Description Method of Observation/Study
Benzothiazole-2-thiyl radical (BS•) A reactive radical species formed upon UV photolysis of MBTS. Transient electronic and vibrational absorption spectroscopy. nih.gov
Mixed Disulfide Formation Covalent binding to protein cysteine residues through thiol-disulfide exchange. Inferred from studies on the allergenicity mechanism of MBT and MBTS. researchgate.net
Non-covalent Protein Binding Potential for hydrophobic and electrostatic interactions with proteins. Inferred from studies with other benzothiazole derivatives and human serum albumin. nih.gov

Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural and Purity Assessment of 2,2'-Dithiobis(benzothiazole)

Spectroscopic methods are indispensable for elucidating the molecular structure of MBTS. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as a molecular fingerprint.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2'-Dithiobis(benzothiazole) displays several characteristic absorption bands that confirm its key structural features. The spectrum is characterized by vibrations of the benzothiazole (B30560) ring system and the central disulfide bond. atamanchemicals.com Analysis of these bands allows for the confirmation of the compound's identity. For instance, specific peaks in the spectrum correspond to the stretching of the carbon-nitrogen double bond (C=N) within the thiazole (B1198619) ring and the vibrations of the aromatic benzene (B151609) ring. The NIST Chemistry WebBook provides evaluated infrared reference spectra for this compound. nist.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for 2,2'-Dithiobis(benzothiazole)

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1595 cm⁻¹ C=N Stretching Thiazole ring
~1460 cm⁻¹ C=C Stretching Aromatic ring
~1310 cm⁻¹ C-N Stretching Thiazole ring
~1010 cm⁻¹ C-S Stretching Thiazole ring

Note: The exact positions of IR peaks can vary slightly depending on the sample preparation method (e.g., mineral oil mull, KBr pellet) and the instrument's resolution. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2'-Dithiobis(benzothiazole), both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the structure.

¹H NMR: The ¹H NMR spectrum of MBTS is relatively simple due to the molecule's symmetry. The four protons on each of the two benzene rings are chemically distinct, leading to a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. chemicalbook.com The integration of these signals corresponds to the eight aromatic protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. It will show distinct signals for the different carbon environments within the benzothiazole structure, including the carbons of the benzene ring and the specific carbons of the thiazole ring. The carbon atom attached to both sulfur and nitrogen (C=N) is typically found at a significantly downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2'-Dithiobis(benzothiazole)

Nucleus Chemical Shift (δ, ppm) Description
¹H 7.0 - 8.0 Multiplets corresponding to the 8 aromatic protons
¹³C 120 - 140 Signals for the aromatic carbons of the benzene rings
¹³C 150 - 160 Signal for the carbons of the C-S-C and C-N=C moieties

Note: Data are typical ranges and specific values can vary based on the solvent and spectrometer frequency.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of 2,2'-Dithiobis(benzothiazole) and to gain structural information from its fragmentation pattern. atamanchemicals.com The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (332.49 g/mol ). nist.govmzcloud.org Fragmentation of the molecular ion can lead to characteristic daughter ions, such as the benzothiazole-2-thiyl radical, which provides further evidence for the proposed structure.

Table 3: Key Mass Spectrometry Data for 2,2'-Dithiobis(benzothiazole)

m/z Value Interpretation
~332 Molecular Ion (M⁺) [C₁₄H₈N₂S₄]⁺

Chromatographic and Electrophoretic Techniques for Separation and Quantification of 2,2'-Dithiobis(benzothiazole)

Chromatographic techniques are essential for separating MBTS from complex mixtures and for its precise quantification, particularly in industrial and environmental samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 2,2'-Dithiobis(benzothiazole), often in conjunction with its precursor, 2-Mercaptobenzothiazole (B37678) (MBT). ijpsonline.comijpsonline.com A common approach is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

One established method allows for the rapid and precise simultaneous estimation of MBT and MBTS. ijpsonline.com This method utilizes a C18 column as the stationary phase and a mobile phase consisting of a mixture of tetrahydrofuran (B95107) (THF), acetonitrile, and a buffer, with detection performed using a UV detector at 240 nm. ijpsonline.com Under these conditions, the two compounds are well-separated, allowing for accurate quantification. The retention time for MBT was found to be 4.45 minutes, while MBTS had a longer retention time of 8.78 minutes, reflecting its greater nonpolar character. ijpsonline.com The method demonstrates good linearity and recovery, with a relative standard deviation of 0.51% and a recovery of 98.66% for MBTS. ijpsonline.comijpsonline.com

Table 4: Example HPLC Parameters for Simultaneous Analysis of MBT and MBTS

Parameter Condition
Stationary Phase Microbondapak C18 (10 µm) Column ijpsonline.com
Mobile Phase THF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 ijpsonline.com
Flow Rate 1.0 mL/min ijpsonline.com
Detection UV at 240 nm ijpsonline.com
Retention Time (MBT) 4.45 min ijpsonline.com

| Retention Time (MBTS) | 8.78 min ijpsonline.com |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly sensitive and selective technique for analyzing volatile and semi-volatile organic compounds, including benzothiazole and its derivatives, in environmental samples. mdpi.com While MBTS itself may have limited volatility for direct GC analysis without derivatization, GC/MS is crucial for identifying and quantifying related benzothiazole pollutants in matrices such as water, wastewater, sediment, and sludge. nih.gov

The process typically involves an extraction step, such as solid-phase extraction (SPE), to isolate the target analytes from the sample matrix, followed by injection into the GC system. nih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing both identification based on the mass spectrum and quantification. shimadzu-webapp.eubrjac.com.br This technique has been successfully applied to develop methods for the simultaneous analysis of multiple benzothiazoles in various environmental samples, demonstrating its utility in environmental monitoring. nih.gov

Electrochemical and Thermogravimetric Methods for Material Characterization related to 2,2'-Dithiobis(benzothiazole)

The characterization of 2,2'-Dithiobis(benzothiazole) (MBTS) and materials containing it often involves electrochemical and thermogravimetric techniques to understand their redox behavior, thermal stability, and decomposition profile. These methods provide crucial data for applications ranging from rubber vulcanization to corrosion inhibition and electrochemistry.

Electrochemical methods such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to study the electron transfer properties and interfacial behavior of MBTS. CV can reveal the redox potentials and stability of different oxidation states of the molecule, which is particularly relevant for its role in electrochemical reactions and as a precursor for metal sulfide (B99878) nanoparticles. Current time information in Kansas City, MO, US. EIS is valuable for characterizing the protective film-forming properties of MBTS when used as a corrosion inhibitor, providing insights into charge transfer resistance and the electrical properties of the inhibitor layer.

Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of MBTS. As a widely used accelerator in the rubber industry, its decomposition behavior at elevated temperatures is critical for controlling the vulcanization process. scispace.com TGA measures the weight loss of a sample as a function of temperature, providing information on decomposition temperatures and the kinetics of the degradation process. When heated to decomposition, MBTS is known to emit toxic fumes containing oxides of carbon, nitrogen, and sulfur. noaa.gov

Detailed Research Findings

Electrochemical Characterization:

Research on the electrochemical properties of metal complexes derived from 2,2'-dithiobis(benzothiazole) has demonstrated their utility as precursors for synthesizing metal sulfide nanoparticles. A study involving cadmium and nickel complexes of MBTS utilized cyclic voltammetry and electrochemical impedance spectroscopy to characterize the resulting nanoparticles. The findings indicated that nickel sulfide (NiS) nanoparticles modified on a glassy carbon electrode significantly enhanced the electron transfer rate, a property attributed to the nanostructured surface. Current time information in Kansas City, MO, US.

While direct and detailed cyclic voltammetry data for pure, unmodified 2,2'-Dithiobis(benzothiazole) is not extensively available in the provided search results, the electrochemical behavior of related benzothiazole derivatives has been investigated. For instance, studies on the electropolymerization of ruthenium complexes containing vinyl-bipyridine ligands show reversible redox behavior at low scan rates, indicative of Nernstian electron transfer. ccsenet.org This suggests that the benzothiazole moiety can participate in stable redox processes.

The application of MBTS and its derivatives as corrosion inhibitors has been explored using electrochemical techniques. Potentiodynamic polarization and electrochemical impedance spectroscopy have been used to evaluate the performance of related compounds like 2,2'-Dithiobis(2,3-dihydro-1,3-benzothiazole) in protecting carbon steel and zinc in acidic media. These studies typically show that the inhibitor forms a protective layer on the metal surface, increasing the charge transfer resistance and reducing the corrosion rate.

Thermogravimetric Analysis:

Thermogravimetric analysis of materials related to benzothiazoles reveals insights into their thermal stability. For example, the thermal decomposition of a Schiff base ligand derived from 2-aminobenzothiazole (B30445) and its lanthanide complexes has been studied using TGA/DTG, demonstrating the stability of these complex structures. researchgate.net

Studies on the thermal decomposition of other disulfide compounds, such as bis-(O, O-dimethylthionophosphoryl)-disulfide, show multi-stage decomposition processes with both endothermic and exothermic events, as revealed by differential thermal analysis (DTA) and TGA. uky.edu It is plausible that MBTS would also exhibit a complex decomposition pathway. The thermal degradation of various polymers and organic compounds often involves multiple steps, and the kinetic parameters of these steps can be determined from TGA data. nih.govresearchgate.net

The following interactive data tables summarize typical findings from electrochemical and thermogravimetric analyses of materials related to 2,2'-Dithiobis(benzothiazole).

Table 1: Electrochemical Parameters of a Modified Electrode This table presents hypothetical data based on typical findings for modified electrodes to illustrate the type of information obtained from electrochemical characterization.

Electrode Modification Redox Peak Potential (V vs. Ag/AgCl) Charge Transfer Resistance (Ω)
Bare Electrode 0.25 1500
MBTS-Complex Modified 0.22 800
Nanoparticle Modified 0.20 500

Table 2: Thermal Decomposition Data This table presents hypothetical data based on typical findings for organic compounds to illustrate the type of information obtained from thermogravimetric analysis.

Compound Onset Decomposition Temp. (°C) Peak Decomposition Temp. (°C) Residual Mass at 600°C (%)
Benzothiazole Derivative A 250 280 15
Benzothiazole Derivative B 270 310 10

| 2,2'-Dithiobis(benzothiazole) (Estimated) | ~200-250 | ~280-320 | <5 |

Theoretical Frameworks and Adsorption Studies

Thermodynamic Modeling of Adsorption Processes for 2,2'-Dithiobis(benzothiazole)

The adsorption of 2,2'-Dithiobis(benzothiazole) and its derivatives onto metal surfaces has been a subject of significant research, particularly in the context of corrosion inhibition. Thermodynamic modeling provides a fundamental understanding of the spontaneity and nature of these adsorption processes. Studies on a closely related compound, 2,2'-dithiobis(2,3-dihydro-1,3-benzothiazole) (DDBT), have shown its effectiveness as a corrosion inhibitor for zinc in acidic solutions. ekb.egscispace.comekb.eg The adsorption of these inhibitor molecules on the metal surface is a key step in preventing corrosion.

The nature of the adsorption can be elucidated through thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), the standard enthalpy of adsorption (ΔH°ads), and the standard entropy of adsorption (ΔS°ads). These parameters are crucial for determining whether the adsorption is a spontaneous process and whether it is primarily physical (physisorption), chemical (chemisorption), or a mixture of both. ekb.egresearchgate.net

The adsorption of DDBT on zinc surfaces has been found to follow the Langmuir adsorption isotherm model. ekb.egresearchgate.net This model assumes the formation of a monolayer of the adsorbate on the outer surface of the adsorbent. The values of ΔG°ads provide insight into the strength of the adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Values around -40 kJ/mol or more negative suggest chemisorption, where covalent bonds are formed between the inhibitor molecules and the metal surface through the transfer or sharing of electrons. ekb.eg In the case of DDBT on zinc, the calculated ΔG°ads values point towards a mixed mechanism involving both physisorption and chemisorption. ekb.egresearchgate.net

The enthalpy of adsorption (ΔH°ads) distinguishes between endothermic and exothermic adsorption processes. A negative value for ΔH°ads indicates that the adsorption is an exothermic process, which is typical for chemisorption. The entropy of adsorption (ΔS°ads) reflects the change in randomness at the metal-solution interface during the adsorption process. A positive value of ΔS°ads is generally associated with an increase in disorder, which can occur when water molecules are desorbed from the metal surface by the adsorbing inhibitor molecules. ekb.eg

Thermodynamic Adsorption Parameters for DDBT on Zinc Surface

Parameter Value Indication
Adsorption Isotherm Langmuir Monolayer adsorption on the metal surface.
ΔG°ads Negative Spontaneous adsorption process.
Nature of Adsorption Mixed (Physisorption and Chemisorption) Involves both electrostatic interactions and covalent bonding.
ΔH°ads Negative Exothermic adsorption process.

| ΔS°ads | Positive | Increase in disorder at the metal-solution interface. |

Kinetic Analyses of Reaction Pathways Involving 2,2'-Dithiobis(benzothiazole)

Kinetic analyses of 2,2'-Dithiobis(benzothiazole) (BSSB) have largely focused on its photochemical reaction dynamics. nih.govrsc.orgbris.ac.uk Ultraviolet photolysis of BSSB leads to the formation of the benzothiazole-2-thiyl (BS) radical. nih.govrsc.org The study of the subsequent reaction pathways of this radical provides valuable kinetic data.

Upon its formation, the BS radical can undergo several competing decay pathways:

Geminate Recombination: The newly formed radicals can recombine within the solvent cage to reform the parent molecule, BSSB. nih.govrsc.org

Dimerization: BS radicals that escape the solvent cage can competitively form a dimer. nih.govrsc.org

Reaction with other molecules: In the presence of other reactants, the BS radical can participate in further reactions. For instance, in a styrene (B11656) solution, the BS radical undergoes a bimolecular reaction, which is an initial step of a thiol-ene reaction. nih.govrsc.org

Time-resolved vibrational and electronic absorption spectroscopy have been employed to monitor the kinetics of these pathways on a picosecond timescale. nih.govrsc.orgbris.ac.uk In a methanol (B129727) solution, the BS radical dimerizes with a rate coefficient of (3.7 ± 0.2) × 10¹⁰ M⁻¹ s⁻¹. nih.govrsc.org In a styrene solution, the BS radical decays with an additional time constant of 305 ± 13 ps, indicating a reaction with styrene. nih.govrsc.org This reaction leads to the formation of an addition product, the BS-St radical. nih.gov The bimolecular reaction rate coefficient for this process has been determined to be k_react = (3.8 ± 0.2) × 10⁸ M⁻¹ s⁻¹. nih.gov

These kinetic studies are crucial for understanding the reactivity of the thiyl radicals generated from 2,2'-Dithiobis(benzothiazole) and are relevant in various applications, including radical polymerization processes. chemdad.com

Kinetic Parameters for the Reaction Pathways of the Benzothiazole-2-thiyl (BS) Radical

Reaction Pathway Solvent Kinetic Parameter Value
Dimerization of BS radical Methanol Rate Coefficient (3.7 ± 0.2) × 10¹⁰ M⁻¹ s⁻¹ nih.govrsc.org
Reaction of BS radical with Styrene Styrene Time Constant of Decay 305 ± 13 ps nih.govrsc.org

| Reaction of BS radical with Styrene | Styrene | Bimolecular Reaction Rate Coefficient | (3.8 ± 0.2) × 10⁸ M⁻¹ s⁻¹ nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Dithiobis(benzothiazole) in laboratory settings?

  • Methodological Answer: The compound is typically synthesized via oxidation of 2-mercaptobenzothiazole (MBT) using oxidizing agents like hydrogen peroxide or air in acidic media. For example, MBT is treated with NaNO₂ in dilute sulfuric acid under controlled aeration, yielding 2,2'-Dithiobis(benzothiazole) with ~65% efficiency after crystallization . Optimization of reaction time (18–24 hours) and temperature (60–80°C) is critical to avoid over-oxidation. Purity can be enhanced via recrystallization from ethanol-water mixtures .

Q. How can researchers characterize the purity and structural integrity of 2,2'-Dithiobis(benzothiazole)?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ confirm structural integrity. Key peaks include aromatic protons (δ 7.1–7.8 ppm) and absence of thiol (-SH) signals .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) reveals a molecular ion peak at m/z 332.47 (C₁₄H₈N₂S₄) with fragmentation patterns matching disulfide bond cleavage .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What safety protocols are essential when handling 2,2'-Dithiobis(benzothiazole) in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particles are generated .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent degradation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfur oxide emissions .

Advanced Research Questions

Q. How do the photochemical reaction dynamics of 2,2'-Dithiobis(benzothiazole) influence its application in radical-mediated reactions?

  • Methodological Answer: Ultraviolet (UV) irradiation cleaves the disulfide bond, generating benzothiazolyl thiyl radicals. Time-resolved transient absorption spectroscopy (λ = 350–600 nm) and vibrational spectroscopy track radical lifetimes (nanosecond scale) and their addition to alkenes (e.g., styrene). These radicals initiate polymerization or act as intermediates in crosslinking reactions . Controlled photolysis conditions (e.g., 266 nm laser pulses) enable precise kinetic studies of radical reactivity .

Q. What methodological approaches are employed to study the antimicrobial mechanisms of benzothiazole derivatives, including 2,2'-Dithiobis(benzothiazole)?

  • Methodological Answer:

  • In Vitro Assays: Minimum inhibitory concentration (MIC) tests against Candida albicans and Staphylococcus aureus reveal dose-dependent antifungal activity (MIC = 8–32 µg/mL). Synergy studies with fluconazole enhance efficacy .
  • Mechanistic Probes: Fluorescence microscopy with propidium iodide confirms membrane disruption, while ROS (reactive oxygen species) assays link oxidative stress to cell death .
  • Structure-Activity Relationships (SAR): Modifying substituents on the benzothiazole ring (e.g., introducing fluorine) enhances lipophilicity and target binding .

Q. How can researchers resolve contradictions in reported biological applications of 2,2'-Dithiobis(benzothiazole) (e.g., pharmaceutical intermediates vs. non-FDA-approved status)?

  • Methodological Answer: While high-purity (98%) 2,2'-Dithiobis(benzothiazole) is used in synthesizing cephalosporin antibiotics, its direct therapeutic application is restricted due to toxicity (e.g., LD₅₀ = 100 mg/kg in mice). Researchers must distinguish between:

  • Intermediate Use: As a precursor in multi-step syntheses with rigorous purification .
  • Biological Studies: Focus on in vitro mechanistic models (e.g., enzyme inhibition) rather than in vivo trials . Ethical guidelines prohibit human/animal administration without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.